molecular formula C4H6O3 B1210844 4-hydroxy-2-oxobutanal CAS No. 28119-61-1

4-hydroxy-2-oxobutanal

Cat. No.: B1210844
CAS No.: 28119-61-1
M. Wt: 102.09 g/mol
InChI Key: CUSSNCHZLYDUPJ-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxobutanal, also known as 4-hydroxy-2-oxobutyraldehyde, is an organic compound with the molecular formula C4H6O3. It is a derivative of butyraldehyde, featuring both a hydroxyl group and a ketone group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-hydroxy-2-oxobutanal can be synthesized via aldol condensation of formaldehyde and pyruvate. This reaction is catalyzed by enzymes such as pyruvate aldolase. The optimal conditions for this reaction include a temperature of 50°C, pH 8.0, 5 mM Mg2+, 100 mM formaldehyde, and 200 mM pyruvate .

Industrial Production Methods: In industrial settings, the production of 4-hydroxy-2-ketobutyraldehyde can be scaled up using continuous addition of substrates. This method has been shown to produce approximately 124.8 mM (14.6 g L–1) of the compound over 60 minutes .

Chemical Reactions Analysis

Types of Reactions: 4-hydroxy-2-oxobutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl group under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-2-oxobutanal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-ketobutyraldehyde involves its participation in aldol condensation reactions. The compound acts as a substrate for enzymes like pyruvate aldolase, which catalyze the formation of carbon-carbon bonds. This process is crucial for the synthesis of complex organic molecules from simpler precursors .

Comparison with Similar Compounds

Uniqueness: 4-hydroxy-2-oxobutanal is unique due to its dual functional groups (hydroxyl and ketone), which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo aldol condensation makes it a valuable intermediate in the production of various high-value chemicals .

Properties

CAS No.

28119-61-1

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

IUPAC Name

4-hydroxy-2-oxobutanal

InChI

InChI=1S/C4H6O3/c5-2-1-4(7)3-6/h3,5H,1-2H2

InChI Key

CUSSNCHZLYDUPJ-UHFFFAOYSA-N

SMILES

C(CO)C(=O)C=O

Canonical SMILES

C(CO)C(=O)C=O

Key on ui other cas no.

28119-61-1

Synonyms

4-hydroxy-2-ketobutyraldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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